molecular formula C13H11NO3 B8752214 2-(Cyclopent-3-enyloxy)isoindoline-1,3-dione CAS No. 112028-96-3

2-(Cyclopent-3-enyloxy)isoindoline-1,3-dione

Cat. No. B8752214
CAS RN: 112028-96-3
M. Wt: 229.23 g/mol
InChI Key: PBVSHZLXURFLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopent-3-enyloxy)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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properties

CAS RN

112028-96-3

Product Name

2-(Cyclopent-3-enyloxy)isoindoline-1,3-dione

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-cyclopent-3-en-1-yloxyisoindole-1,3-dione

InChI

InChI=1S/C13H11NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h1-4,7-9H,5-6H2

InChI Key

PBVSHZLXURFLDY-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of cyclopent-3-enol (840 mg, 10.0 mmol) in CH2CT2 (25.0 mL) was added 2-hydroxyisoindolin-1,3-dione (1.96 g, 12.0 mmol) and triphenylphosphine (3.93 g, 15.0 mmol). The resultant mixture was cooled to 0° C. and diisopropylazodicarboxylate (2.95 ml, 15.0 mmol) was slowly added drop wise under N2 atmosphere. The reaction mixture was stirred at ambient temperature for 48 h. To the reaction mixture, H2O (100 mL) was added and extracted with CH2Cl2. The organic layers washed with brine. Dried over anhydrous Na2SO4, filtered and concentrated to provide yellow oil, which was purified by flash chromatography (50% EtOAc-hexane) to yield 2-(cyclopent-3-enyloxy)isoindoline-1,3-dione (740 mg, 32%) as light yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.57-2.87 (m, 4H) 5.12 (t, J=6.19 Hz, 1H) 5.75 (s, 2H) 7.74 (dd, J=5.68, 3.16 Hz, 2H) 7.79-7.87 (m, 2H). MS (ES) [M+H] calculated for C13H12NO3, 230.07. found 230.20.
Quantity
840 mg
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reactant
Reaction Step One
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1.96 g
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reactant
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3.93 g
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reactant
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resultant mixture
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0 (± 1) mol
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reactant
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2.95 mL
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reactant
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0 (± 1) mol
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3-cyclopenten-1-ol (15.3 g), N-hydroxyphthalimide (29.7 g) and triphenylphosphine (47.7 g) in tetrahydrofuran (250 ml) was added diethyl azodicarboxylate (31.7 g) at 40° to 50° C. After stirring at 45° C. for 2 hours, the reaction mixture was poured into ice-water and extracted with ethyl acetate. The separated organic layer was washed with 5% aqueous solution of sodium bicarbonate, brine, successively and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residual oil was subjected to column chromatography on silica gel. The desired product was eluted with 15% ethyl acetate in n-hexane to give N-(3-cyclopenten-1-yloxy)phthalimide (25.6 g).
Quantity
15.3 g
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reactant
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29.7 g
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reactant
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47.7 g
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reactant
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31.7 g
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reactant
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Quantity
250 mL
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solvent
Reaction Step One
[Compound]
Name
ice water
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